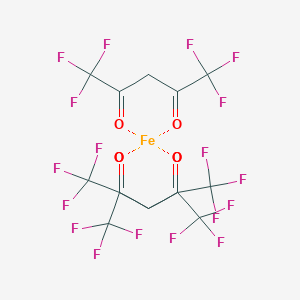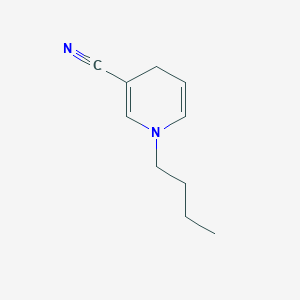
Tris(hexafluoroacetylacetonato)iron(III)
説明
Tris(hexafluoroacetylacetonato)iron(III) is a coordination compound with iron(III) at its center, surrounded by three hexafluoroacetylacetonato ligands. These ligands are a fluorinated version of the acetylacetonato ligand, which is a bidentate ligand that coordinates to the metal center through its two oxygen atoms. The presence of fluorine atoms in the ligand can significantly alter the physical and chemical properties of the complex compared to its non-fluorinated analogs.
Synthesis Analysis
The synthesis of tris(acetylacetonato)iron(III) complexes has been reported to proceed readily by the reaction of iron(III) hydroxide with acetylacetone in the absence of any buffer, yielding highly crystalline products . Although these papers do not directly describe the synthesis of the hexafluoroacetylacetonato analog, the methodology could potentially be adapted by using hexafluoroacetylacetone in place of acetylacetone.
Molecular Structure Analysis
The structure of tris(acetylacetonato)iron(III) has been studied, and it is known to form mononuclear inorganic coordination complexes. The ligands coordinate in a bidentate manner, leading to structural isomeric forms. The dynamic nature of the ligand environment, including the motions of the hydrogen atoms, has been highlighted through variable temperature neutron diffraction data . For the hexafluoroacetylacetonato analog, one could infer similar coordination geometry but with potential differences due to the presence of fluorine atoms.
Chemical Reactions Analysis
Tris(acetylacetonato)iron(III) has been shown to react with hydrogen halides in organic solvents to form mixed-ligand iron(III) complexes . Additionally, tris(β-diketonato)iron(III) complexes have been studied for their ligand exchange kinetics with various ligands, including acetylacetone and trifluoroacetylacetone . These studies provide insights into the reactivity of iron(III) β-diketonate complexes, which could be extrapolated to the hexafluoroacetylacetonato analog.
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(acetylacetonato)iron(III) and its derivatives have been explored in various studies. For instance, the aerobic epoxidation of olefinic compounds catalyzed by tris(1,3-diketonato)iron(III) complexes has been reported, demonstrating the catalytic potential of these complexes . The magnetic properties of related iron(II) complexes have also been investigated, providing information on the spin states and electronic configurations of these compounds . While these studies do not directly address the hexafluoroacetylacetonato analog, they suggest that such complexes could exhibit interesting catalytic, magnetic, and electronic properties.
科学的研究の応用
Coordination Sphere Geometry
- Tris(1,1,1,5,5,5-hexafluoroacetylacetonato)iron(III) has a molecular structure determined by single-crystal diffractometry, showing significant bending distortions to the chelate rings and trifluoromethyl groups due to crystal packing forces (Pfluger & Haradem, 1983).
Catalytic Applications
- It's used as an efficient catalyst for the cross-coupling reaction between aryl Grignard reagents and alkyl halides possessing beta-hydrogens (Nagano & Hayashi, 2004).
- Applications range from hydrogen atom transfer to cross-coupling reactions and use as a Lewis acid in synthetic chemistry (Lübken, Saxarra, & Kalesse, 2018).
Photoreduction and Photoaggregation
- The photochemical behavior of tris(hexafluoroacetylacetonato)iron(III) in low-temperature matrices has been characterized using Mössbauer spectroscopy, showing aggregation and photoreduction (Yamada, Minai, Sato, & Tominaga, 1984).
Oxygenation Catalyst
- It catalyzes the aerobic epoxidation of olefinic compounds including styrene analogues and olefinic alcohols into epoxides (Takai, Hata, Yamada, & Mukaiyama, 1991).
Synthesis of Iron Sulfide Nanocrystals
- Tris(O-alkylxanthato)iron(III) complexes are used as precursors for the synthesis of iron sulfide nanocrystals, with the morphology of crystallites being affected by reaction conditions and type of precursor used (Akhtar, Malik, Tuna, & O’Brien, 2013).
Spectroscopy and Structural Studies
- The molecular structure of tris(hexafluoroacetylacetonato)iron(III) and related complexes has been characterized and analyzed using various spectroscopic techniques, highlighting their solubility and potential applications in areas like dye-sensitized solar cells (Conradie, 2022).
作用機序
Target of Action
Tris(hexafluoroacetylacetonato)iron(III) is a synthetic reagent used for biochemical research
Mode of Action
It’s known that iron complexes can act as catalysts in various chemical reactions .
Biochemical Pathways
Iron complexes are known to catalyze various chemical reactions, including the dimerization of isoprene and the ring-opening polymerization of 1,3-benzoxazine .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired compounds .
Action Environment
The action of Tris(hexafluoroacetylacetonato)iron(III) can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its stability and efficacy. Furthermore, it should be stored under inert gas to maintain its reactivity .
特性
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRJLXRDBDIFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;iron(3+) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?
A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.
Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?
A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].
Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?
A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)

